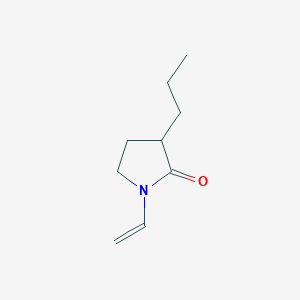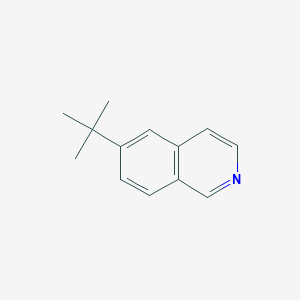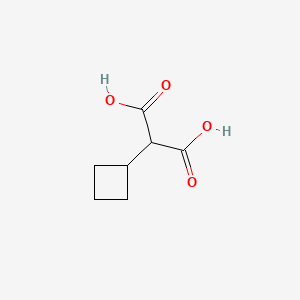
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (HMPC) is an important compound in the field of organic chemistry due to its unique structure and wide range of applications. HMPC is an acid-functionalized pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms in the ring. It is a colorless solid that is soluble in water and has a melting point of 205-207°C. HMPC is used in various fields, such as pharmaceuticals, agrochemicals, and industrial chemicals.
Scientific Research Applications
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is widely used in the field of scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and ketones. 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has also been used as a ligand in coordination chemistry, as a precursor in the synthesis of other pyrazole derivatives, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its application. In the case of catalytic reactions, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as a proton donor, donating a proton to the reactant molecules to form the desired product. In the case of coordination chemistry, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as a ligand, binding to the metal ion and forming a coordination complex. In the case of pharmaceutical synthesis, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid acts as an intermediate, reacting with other molecules to form the desired product.
Biochemical and Physiological Effects
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant activity, as well as some antimicrobial activity against certain bacteria.
Advantages and Limitations for Lab Experiments
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound with a wide range of applications, and it is relatively easy to obtain and use. However, 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is also limited in its applications due to its relatively low reactivity.
Future Directions
Given the wide range of applications of 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, there are many potential future directions for research. These include further investigation of its biochemical and physiological effects, development of new catalytic reactions using 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and exploration of its potential uses in pharmaceutical synthesis. Additionally, further investigation of its structure-activity relationships could lead to the development of new derivatives with enhanced properties.
Synthesis Methods
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods, including the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and sodium hydroxide, the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide, and the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate and sodium hydroxide.
properties
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-5(6(10)11)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJNUQJNNZRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)